molecular formula C22H17ClN2O4 B11541961 N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B11541961
M. Wt: 408.8 g/mol
InChI Key: HYYDHXJURQJWIB-MSXFZWOLSA-N
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Description

N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the reaction of 2-chlorobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2H-1,3-benzodioxole-5-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and hydrazide-containing molecules. Examples include:

Uniqueness

N’-[(Z)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications in scientific research and industry .

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

N-[(Z)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H17ClN2O4/c23-19-4-2-1-3-17(19)13-27-18-8-5-15(6-9-18)12-24-25-22(26)16-7-10-20-21(11-16)29-14-28-20/h1-12H,13-14H2,(H,25,26)/b24-12-

InChI Key

HYYDHXJURQJWIB-MSXFZWOLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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